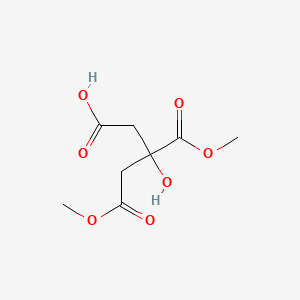

Dimethyl Citric acid

Description

The exact mass of the compound (R)-3-Hydroxy-5-methoxy-3-(methoxycarbonyl)-5-oxopentanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75822. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-hydroxy-5-methoxy-3-methoxycarbonyl-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O7/c1-14-6(11)4-8(13,3-5(9)10)7(12)15-2/h13H,3-4H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMIHCBSQSYMFDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(CC(=O)O)(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101229602 | |

| Record name | 1,2-Dimethyl 2-hydroxy-1,2,3-propanetricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101229602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53798-97-3 | |

| Record name | 1,2-Dimethyl 2-hydroxy-1,2,3-propanetricarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53798-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC75822 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75822 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Dimethyl 2-hydroxy-1,2,3-propanetricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101229602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

chemical structure of 1,5-dimethyl citrate

An In-depth Technical Guide on 1,5-Dimethyl Citrate (B86180)

Introduction

1,5-Dimethyl citrate, systematically known as 2-hydroxy-1,2,3-propanetricarboxylic acid 1,3-dimethyl ester, is a diester derivative of citric acid.[1][2][3] This compound is of significant interest to the scientific community, serving as a versatile intermediate in chemical synthesis and demonstrating notable biological activity.[1][4] It is a key component in the production of more complex molecules, such as Mosapride Citric Amide.[3][4] Furthermore, recent research has highlighted its potential as a therapeutic agent due to its anti-inflammatory properties.[1][2][5] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological significance of 1,5-dimethyl citrate.

Chemical Identity and Structure

1,5-Dimethyl citrate is a tricarboxylic acid derivative where the two terminal carboxylic acid groups of citric acid are esterified with methyl groups.[1][6] This selective esterification leaves the central carboxylic acid group unmodified, a result of the terminal groups being more sterically accessible and reactive.[1]

Caption: Chemical structure of 1,5-dimethyl citrate.

Table 1: Chemical Identifiers for 1,5-Dimethyl Citrate

| Identifier | Value | Source(s) |

| IUPAC Name | 2-hydroxy-4-methoxy-2-(2-methoxy-2-oxoethyl)-4-oxobutanoic acid | [1][7][8] |

| Synonyms | sym-Dimethyl Citrate; 2-Hydroxy-1,2,3-propanetricarboxylic Acid 1,3-Dimethyl Ester | [1][2][3][6][9][10] |

| CAS Number | 53798-96-2 | [1][2][3][6][9][10] |

| Molecular Formula | C₈H₁₂O₇ | [1][2][3][6][9][10] |

| Molecular Weight | 220.18 g/mol | [1][2][3][6][9][10] |

| Canonical SMILES | COC(=O)CC(CC(=O)OC)(C(=O)O)O | [7][8][9] |

| InChI Key | XLYPVOJLUJUWKA-UHFFFAOYSA-N | [7][8] |

Physicochemical Properties

1,5-Dimethyl citrate is typically supplied as a highly purified, white to off-white solid.[1][2][3][6] Its physical and chemical characteristics are crucial for its proper handling, storage, and application in various experimental settings.

Table 2: Physicochemical Properties of 1,5-Dimethyl Citrate

| Property | Value | Source(s) |

| Appearance | White to off-white solid | [2][3][6] |

| Melting Point | >115°C (decomposes) | [2][3][6] |

| Solubility | Soluble in DMSO, slightly soluble in Methanol (B129727) | [2][3][6] |

| Purity | ≥95% | [3][6][11] |

| Storage | Long-term storage is recommended at 2-8°C | [2][3][9] |

Spectroscopic Data

The identity and purity of 1,5-dimethyl citrate are confirmed through various spectroscopic techniques.[1]

Table 3: Spectroscopic Data for 1,5-Dimethyl Citrate

| Analytical Method | Details & Results | Source(s) |

| ¹H NMR | Chemical Shift (δ) ppm in DMSO-d6: 3.62 (s, 6H, -OCH₃), 2.93 (d, 2H, -CH₂-), 2.84 (d, 2H, -CH₂-). A distinctive chemical shift has also been noted at 2.1 ppm. | [11][12] |

| ¹³C NMR (Predicted) | Predicted Chemical Shift (δ) ppm: ~175 (C=O, Carboxylic acid), ~171 (C=O, Ester), ~73 (C-OH), ~52 (-OCH₃), ~43 (-CH₂-). | [12] |

| Mass Spectrometry | Used to confirm the molecular weight (220.18 g/mol ) and study fragmentation patterns. | [1][12] |

| Infrared (IR) (Predicted) | Predicted Absorption Bands (cm⁻¹): 3500-3300 (O-H stretch), 3000-2800 (C-H stretch), 1750-1730 (C=O ester stretch), 1730-1700 (C=O carboxylic acid stretch). | [12] |

Synthesis and Purification

The primary route for synthesizing 1,5-dimethyl citrate is the esterification of citric acid with methanol.[1][4] This can be achieved through acid catalysis or enzymatic processes. A significant challenge in the synthesis is controlling the reaction's selectivity to favor the formation of the desired diester over other possible mono-, di-, and trimethyl esters.[4][13]

Caption: General workflow for the synthesis and purification of 1,5-dimethyl citrate.[13]

Experimental Protocols

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine citric acid (1 equivalent) with an excess of methanol.

-

Catalysis : Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or boric acid.

-

Reaction Conditions : Heat the mixture to reflux for several hours. To drive the equilibrium towards the product, water generated during the reaction can be removed using a Dean-Stark apparatus or molecular sieves.

-

Monitoring : Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of Dichloromethane:Methanol:Acetic Acid (9:1:0.1).[3][13]

-

Workup : Once the reaction is complete, cool the mixture to room temperature. Remove excess methanol under reduced pressure. The residue is then dissolved in a solvent like ethyl acetate (B1210297) and washed with a saturated sodium bicarbonate solution and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

-

Reaction Setup : To a dry reaction vessel, add citric acid (1 equivalent), anhydrous methanol (2-5 equivalents), and an optional anhydrous solvent like toluene.

-

Water Removal : Add activated molecular sieves (10-20% w/w of citric acid) to absorb the water produced during esterification.

-

Catalysis : Place the vessel under an inert atmosphere (e.g., Nitrogen), bring the mixture to the desired temperature (40-60 °C) with stirring, and add an immobilized lipase (B570770) such as Candida antarctica Lipase B (Novozym® 435) (5-10% w/w of total substrates).

-

Reaction Time : Allow the reaction to proceed for 24-48 hours.

-

Workup : After the reaction, the enzyme is removed by filtration. The solvent and excess methanol are then evaporated under reduced pressure to yield the crude product, which can be further purified if necessary.

Biological Activity and Signaling Pathways

1,5-Dimethyl citrate has demonstrated significant anti-inflammatory properties, particularly in macrophage-mediated inflammation.[1][2] Studies using RAW 264.7 mouse macrophages have shown that it can suppress the inflammatory response triggered by lipopolysaccharide (LPS).[1][2] LPS, a component of Gram-negative bacteria, activates the Toll-like receptor 4 (TLR4), leading to the activation of the NF-κB signaling pathway and the subsequent production of pro-inflammatory mediators.[1] 1,5-Dimethyl citrate has been shown to inhibit this pathway.[2]

Caption: Inhibitory effect of 1,5-Dimethyl Citrate on the LPS-induced NF-κB signaling pathway.[2]

Experimental Protocol: In Vitro Anti-inflammatory Assay[2]

-

Cell Culture : Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Cell Seeding : Seed the cells in appropriate plates (e.g., 96-well for cytokine assays, 6-well for Western blot) and allow them to adhere overnight.

-

Treatment : Pre-treat the cells with various concentrations of 1,5-dimethyl citrate for 1-2 hours.

-

Stimulation : Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.

-

Incubation : Incubate the plates at 37°C for 18-24 hours.

-

Analysis :

-

Nitric Oxide (NO) Production : Measure the amount of nitrite (B80452) in the cell culture supernatant using the Griess reagent.

-

Cytokine Levels : Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.

-

Western Blot : Analyze the protein expression levels of key components of the NF-κB pathway (e.g., p-IκBα, p-p65) in cell lysates to determine the extent of pathway inhibition.

-

Conclusion

1,5-Dimethyl citrate is a well-characterized derivative of citric acid with significant utility in synthetic chemistry and potential applications in pharmacology.[1] Its defined chemical and physical properties, established synthesis protocols, and role as a protected intermediate make it a valuable tool for researchers.[1] Furthermore, its demonstrated ability to suppress key pro-inflammatory pathways positions it as a promising lead compound for the development of new anti-inflammatory therapies.[1][2] This guide provides the foundational technical information required for professionals working with this versatile molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. usbio.net [usbio.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Human Metabolome Database: Showing metabocard for 1,5-Dimethyl citrate (HMDB0304619) [hmdb.ca]

- 8. Showing Compound 1,5-Dimethyl citrate (FDB093570) - FooDB [foodb.ca]

- 9. 1,5-Dimethyl citrate | 53798-96-2 | FD22245 | Biosynth [biosynth.com]

- 10. scbt.com [scbt.com]

- 11. 1,5-Dimethyl citrate | CymitQuimica [cymitquimica.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Spectroscopic and Synthetic Guide to Dimethyl Citric Acid Isomers for Advanced Research

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodologies for the isomers of dimethyl citric acid. Dimethyl citrate (B86180) isomers are valuable intermediates in organic synthesis, finding applications in the development of pharmaceuticals and other complex molecules. A thorough understanding of their spectroscopic characteristics is crucial for accurate identification, characterization, and quality control. This document presents a compilation of available spectroscopic data, detailed experimental protocols, and visual workflows to support researchers in their scientific endeavors.

Spectroscopic Data of this compound Isomers

Table 1: ¹H NMR Spectroscopic Data for 1,5-Dimethyl Citrate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.65 | Singlet | 6H | 2 x -OCH₃ (ester methyl groups) |

| ~2.80 | Doublet | 2H | -CH₂- (diastereotopic protons) |

| ~2.70 | Doublet | 2H | -CH₂- (diastereotopic protons) |

| Broad Singlet | 1H | -OH (hydroxyl group) | |

| Broad Singlet | 1H | -COOH (carboxylic acid proton) | |

| Solvent: DMSO-d₆. Chemical shifts are approximate and may vary depending on the solvent and concentration. |

Table 2: ¹³C NMR Spectroscopic Data for 1,5-Dimethyl Citrate

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~175 | C=O (Carboxylic acid) |

| ~171 | C=O (Ester) |

| ~73 | C-OH (Tertiary alcohol) |

| ~52 | -OCH₃ (Methoxy) |

| ~43 | -CH₂- (Methylene) |

| Note: This data is predicted and should be confirmed with experimental results.[1] |

Table 3: Predicted Infrared (IR) Absorption Bands for 1,5-Dimethyl Citrate

| Wavenumber (cm⁻¹) | Functional Group |

| 3500-3300 | O-H stretch (hydroxyl) |

| 3300-2500 | O-H stretch (carboxylic acid) |

| 1735 | C=O stretch (ester) |

| 1710 | C=O stretch (carboxylic acid) |

| 1200-1000 | C-O stretch |

| Note: This data is predicted and should be confirmed with experimental results.[1] |

Table 4: Mass Spectrometry Data for 1,5-Dimethyl Citrate

| Technique | Ionization Mode | Observed m/z | Interpretation |

| ESI-MS | Positive or Negative | [M+H]⁺ or [M-H]⁻ | Molecular Ion |

| Note: The exact mass and fragmentation pattern are best determined experimentally.[1] |

Experimental Protocols

The synthesis and characterization of this compound isomers require precise experimental procedures. The following sections detail the methodologies for their synthesis, purification, and spectroscopic analysis.

Synthesis of this compound Isomers

The primary method for synthesizing dimethyl citrate isomers is the Fischer esterification of citric acid with methanol (B129727), typically in the presence of an acid catalyst.[2][3] The selective synthesis of a specific isomer is challenging due to the presence of three carboxylic acid groups with different steric and electronic environments. However, the formation of the symmetrical 1,5-diester is often favored under certain conditions.

Materials:

-

Citric acid (anhydrous)

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated) or p-Toluenesulfonic acid

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Ethyl acetate (B1210297)

-

Hexane

Procedure for Preferential Synthesis of 1,5-Dimethyl Citrate:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve citric acid in a molar excess of anhydrous methanol (e.g., 1:5 to 1:10 ratio of citric acid to methanol).

-

Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 1-2 mol% relative to citric acid).

-

Heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (e.g., 4-8 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of this compound Isomers

The crude product from the synthesis will likely be a mixture of mono-, di-, and trimethylated citric acid, along with unreacted starting material. Purification is typically achieved by column chromatography.

Procedure:

-

Prepare a silica (B1680970) gel column.

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Load the sample onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane. The polarity of the eluent should be gradually increased to separate the different esters.

-

Collect fractions and analyze them by TLC to identify the fractions containing the desired dimethyl citrate isomer.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Spectroscopic Analysis Protocols

Accurate spectroscopic analysis is critical for the identification and characterization of the purified dimethyl citrate isomers.

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [1]

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. A proton-decoupled pulse sequence is typically used. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.

2.3.2. Infrared (IR) Spectroscopy [1]

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is convenient. Place a small amount of the sample directly on the ATR crystal.

-

Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

2.3.3. Mass Spectrometry (MS) [1]

-

Sample Preparation: Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a solvent compatible with the ionization source (e.g., methanol or acetonitrile (B52724) for Electrospray Ionization - ESI).

-

Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Acquire the mass spectrum in either positive or negative ion mode. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this guide.

Caption: Workflow for the synthesis of this compound isomers.

Caption: Workflow for the purification of this compound isomers.

Caption: Workflow for the spectroscopic analysis of this compound isomers.

References

Navigating the Solubility Landscape of Dimethyl Citric Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide offers a comprehensive overview of the solubility of dimethyl citric acid (also known as 1,5-dimethyl citrate), a key intermediate in organic synthesis and a compound of interest for its potential bioactive properties. This document is intended for researchers, scientists, and drug development professionals, providing available solubility data, detailed experimental protocols for determining solubility, and visualizations of relevant workflows and biological pathways.

Physicochemical Properties of this compound

This compound is a white to off-white solid with a molecular weight of 220.18 g/mol . Its esterified carboxyl groups alter its polarity compared to its parent compound, citric acid, influencing its solubility in various media.

Solubility Profile of this compound

The currently available solubility data for this compound is primarily qualitative or formulation-specific. The following table summarizes the existing information. It is important to note the general lack of precise, quantitative solubility data in common organic solvents at specified temperatures.

| Solvent/System | Temperature | Solubility | Data Type | Source(s) |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Soluble | Qualitative | - |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ≥ 100 mg/mL | Quantitative | [1] |

| Methanol | Not Specified | Slightly Soluble | Qualitative | [1] |

| Water | Not Specified | 156 g/L | Predicted | [2] |

| Water | 60°C (with sonication and warming) | 5 mg/mL | Quantitative | [1] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not Specified | ≥ 2.5 mg/mL | Quantitative (Formulation) | [1] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Not Specified | ≥ 2.5 mg/mL | Quantitative (Formulation) | [1] |

| 10% DMSO, 90% Corn Oil | Not Specified | ≥ 2.5 mg/mL | Quantitative (Formulation) | [1] |

Experimental Protocol for Determining Equilibrium Solubility

Given the limited publicly available quantitative data, researchers will likely need to determine the solubility of this compound in their solvents of interest. The following is a detailed protocol for the equilibrium solubility method, a common and reliable technique.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

High-purity organic solvent of interest (e.g., ethanol, acetone, ethyl acetate)

-

Analytical balance

-

Vials with screw caps (B75204) (e.g., 20 mL glass scintillation vials)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or another suitable analytical instrument.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.

-

Accurately add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

-

-

Sample Separation and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a moderate speed to further separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining microscopic particles.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method or another suitable analytical technique to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Data Analysis and Reporting:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

The resulting concentration represents the equilibrium solubility of this compound in the specific solvent at the tested temperature.

-

Express the solubility in appropriate units, such as mg/mL or g/100 mL.

-

It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

-

Visualizing Experimental and Biological Frameworks

To further aid researchers, the following diagrams, generated using Graphviz, illustrate the experimental workflow for solubility determination and a hypothetical signaling pathway where a citrate (B86180) derivative might be involved, given the reported anti-inflammatory potential of such compounds.

Conclusion

Understanding the solubility of this compound is fundamental for its application in research and development. While a comprehensive quantitative dataset in various organic solvents is currently lacking in the public domain, the qualitative information and the detailed experimental protocol provided in this guide will empower researchers to fill these knowledge gaps. The continued investigation into the physicochemical properties of this compound will be crucial for unlocking its full potential in synthetic chemistry and drug discovery.

References

An In-depth Technical Guide to Dimethyl Citric Acid for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of dimethyl citric acid, focusing on its isomeric forms, synthesis, physicochemical properties, and applications in the scientific and pharmaceutical fields. Given that "this compound" can refer to several isomers depending on the esterification of citric acid's three carboxylic acid groups, this document will primarily address the two most prominent isomers: 1,2-dimethyl citrate (B86180) and 1,5-dimethyl citrate (also referred to as 1,3-dimethyl citrate or sym-dimethyl citrate).

Isomers of this compound

Citric acid is a tricarboxylic acid, offering three sites for esterification. The selective esterification to produce a dimethyl ester results in different isomers with distinct chemical structures and properties.

| Isomer Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1,2-Dimethyl Citrate | 1,2-Dimethyl 2-hydroxy-1,2,3-propanetricarboxylate | 53798-97-3[1][2][3] | C₈H₁₂O₇[1] | 220.18 |

| 1,5-Dimethyl Citrate | 1,3-Dimethyl Citrate; sym-Dimethyl Citrate; 2-Hydroxy-1,2,3-propanetricarboxylic Acid 1,3-Dimethyl Ester | 53798-96-2[4][5][6][7] | C₈H₁₂O₇[4][5] | 220.18[4][5] |

Physicochemical Properties

The properties of dimethyl citrate isomers are crucial for their handling, storage, and application in experimental settings. 1,5-dimethyl citrate is typically a white to off-white solid.[4][8]

| Property | 1,5-Dimethyl Citrate | Reference(s) |

| Appearance | White to off-white solid | [4][9] |

| Melting Point | >115°C (decomposes) | [4][9] |

| Solubility | Soluble in DMSO, slightly soluble in methanol (B129727) | [4][9] |

| Storage Temperature | 2-8°C | [6][7] |

| Purity | ≥95% | [4][7] |

Synthesis of this compound

The primary method for synthesizing dimethyl citrate is the acid-catalyzed esterification of citric acid with methanol.[8][10] The main challenge in this synthesis is controlling the selectivity to favor the desired diester over mono- and tri-ester byproducts.[10][11]

General Synthesis Pathway

The esterification reaction involves heating citric acid and methanol in the presence of an acid catalyst, with continuous removal of water to drive the reaction toward the products.[10]

Experimental Protocols

Protocol 1: Boric Acid Catalyzed Synthesis of 1,5-Dimethyl Citrate

This protocol is designed to favor the formation of the symmetrical 1,5-diester.[11]

Materials:

-

Citric Acid (anhydrous)

-

Methanol

-

Boric Acid

-

Ethyl Acetate (B1210297)

-

Saturated Sodium Bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add citric acid (1 equivalent), methanol (2-3 equivalents), and boric acid (0.1-0.2 equivalents).[11]

-

Heat the mixture to reflux and stir. Monitor the reaction progress by TLC (DCM:MeOH:AcOH = 9:1:0.1).[11]

-

Once the reaction is complete, cool the mixture to room temperature.[11]

-

If a solvent was used, remove it under reduced pressure. Dilute the residue with ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the boric acid and any remaining citric acid.[11]

-

Wash the organic layer with brine.[11]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[11]

-

Purify the crude product by column chromatography on silica (B1680970) gel.[11]

Protocol 2: Fischer Esterification using Sulfuric Acid

This is a more general method for esterification.

Materials:

-

Citric Acid

-

Methanol

-

Concentrated Sulfuric Acid

-

Calcium Carbonate

Procedure:

-

Dissolve citric acid in methanol in a round-bottom flask.[9]

-

Slowly add concentrated sulfuric acid to the solution while stirring.[9]

-

Heat the mixture to reflux and maintain for 1 hour.[9]

-

Allow the reaction mixture to cool to room temperature.[9]

-

Add cold water to the flask with continuous stirring.[9]

-

Neutralize the solution by adding calcium carbonate until effervescence ceases.[9]

-

Filter the suspension to remove the precipitated calcium sulfate.[9]

-

Evaporate the filtrate to dryness under reduced pressure.[9]

-

The crude product can be further purified by flash chromatography on silica gel if required.[9]

Experimental Workflow

Applications in Research and Drug Development

This compound and its derivatives have applications in various fields, including pharmaceuticals and material science.

-

Pharmaceutical Intermediate: 1,5-Dimethyl citrate is a known intermediate in the synthesis of Mosapride Citric Amide, a pharmaceutical agent.[4][10] Its unique structure, with a free central carboxylic acid group, allows for further chemical modifications.[9]

-

Protected Form of Citric Acid: The ester groups in 1,5-dimethyl citrate act as protecting groups, enabling selective reactions at the unesterified central carboxyl and hydroxyl groups.[9]

-

Coordination Chemistry: It serves as a building block for creating more complex molecules, including those with applications in coordination chemistry, such as the synthesis of tin(II) citrate complexes.[9]

-

Deep Eutectic Solvents: A mixture of dimethylurea and citric acid can form a deep eutectic solvent, which acts as a green reaction medium and catalyst for various organic syntheses.[12]

-

Biomedical Applications: Citric acid itself is widely used in drug delivery systems due to its biocompatibility and biodegradability.[13] Its derivatives, like dimethyl citrate, are explored for similar purposes.

Signaling Pathways and Biological Activity

While research on the specific signaling pathways of dimethyl citrate is limited, the parent molecule, citric acid, is a central intermediate in the citric acid cycle (TCA cycle), a key metabolic pathway for energy production in aerobic organisms.[14][15]

Recent studies have begun to explore the biological activities of citric acid esters. For instance, 1,5-dimethyl citrate has been noted for its anti-inflammatory properties, particularly its effects on macrophage-mediated inflammation.[8] It has also been identified as a polycarboxylic acid found in urine and has been investigated for its antimicrobial activity against bacteria and yeast.[6]

The role of TCA cycle intermediates in cellular signaling is an active area of research. For example, citrate can be transported out of the mitochondria and converted to acetyl-CoA, which is a precursor for fatty acid synthesis.[14] High levels of cytosolic citrate can allosterically regulate enzymes involved in glycolysis.[14] Further research is needed to determine if and how dimethyl citrate isomers interact with these or other signaling pathways.

Conclusion

This compound, particularly its 1,5-isomer, is a valuable chemical intermediate with established synthesis protocols and emerging applications in pharmaceuticals and material science. Its utility as a protected form of citric acid allows for selective chemical modifications, making it a versatile building block in organic synthesis. While direct research into its interaction with signaling pathways is still developing, its relationship to the fundamental metabolite citric acid and its observed anti-inflammatory and antimicrobial properties suggest a promising area for future investigation by researchers and drug development professionals.

References

- 1. 1,2-Dimethyl Citrate | TRC-D122110-1G | LGC Standards [lgcstandards.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. This compound;53798-97-3, CasNo.53798-97-3 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 4. usbio.net [usbio.net]

- 5. scbt.com [scbt.com]

- 6. 1,5-Dimethyl citrate | 53798-96-2 | FD22245 | Biosynth [biosynth.com]

- 7. 1,5-Dimethyl Citrate | 53798-96-2 [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Application or function of citric acid in drug delivery platforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Citric acid - Wikipedia [en.wikipedia.org]

- 15. ahajournals.org [ahajournals.org]

An In-depth Technical Guide to Dimethyl Citric Acid: From Molecular Structure to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl citric acid, a diester derivative of the ubiquitous metabolic intermediate citric acid, is a molecule of significant interest in the fields of synthetic chemistry and pharmacology. With the molecular formula C8H12O7, this compound serves as a versatile building block and has demonstrated noteworthy biological activities, particularly in the realm of anti-inflammatory research. This technical guide provides a comprehensive overview of this compound, focusing on the 1,5-isomer. It details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and characterization, and explores its applications in drug development, including its role as an intermediate and its mechanism of action in modulating inflammatory signaling pathways.

Chemical and Physical Properties

1,5-Dimethyl citrate (B86180) is typically a white to off-white solid. Its physicochemical properties are crucial for its handling, formulation, and application in various experimental settings.[1][2][3] A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of 1,5-Dimethyl Citrate

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₂O₇ | [3] |

| Molecular Weight | 220.18 g/mol | [3] |

| CAS Number | 53798-96-2 | [3] |

| Appearance | White to off-white solid | [3] |

| Melting Point | >115 °C (decomposes) | [3] |

| Solubility | Slightly soluble in DMSO and Methanol (B129727) | [3] |

| Purity | ≥95% | [3] |

| Storage | Long-term: 4°C; Short-term: Room Temperature | [3] |

Synthesis and Purification

The most common method for the synthesis of 1,5-dimethyl citrate is the Fischer esterification of citric acid with methanol, utilizing an acid catalyst.[1][4] The selectivity for the 1,5-diester is achieved due to the lower steric hindrance of the terminal carboxylic acid groups compared to the central one.[5] Enzymatic synthesis offers a green alternative with high selectivity.[6]

Experimental Protocol: Acid-Catalyzed Esterification

This protocol describes a generalized procedure for the synthesis of 1,5-dimethyl citrate using an acid catalyst.

Materials:

-

Citric acid (anhydrous)

-

Methanol (anhydrous)

-

Boric Acid or p-Toluenesulfonic acid (catalyst)[7]

-

Ethyl acetate (B1210297)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve citric acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of boric acid (0.1-0.2 equivalents) or p-toluenesulfonic acid.[7]

-

Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).[7]

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), deionized water, and brine.[8]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[8]

-

Purify the crude 1,5-dimethyl citrate by column chromatography on silica (B1680970) gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization.[5]

Experimental Workflow: Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of 1,5-dimethyl citrate.

Spectroscopic Characterization

The structural elucidation and confirmation of purity for 1,5-dimethyl citrate are typically achieved through a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR data for 1,5-dimethyl citrate are summarized in Table 2. Experimental data indicates that the identity can be confirmed using ¹H NMR and ¹³C NMR in DMSO-d6.[3]

Table 2: Predicted NMR Spectroscopic Data for 1,5-Dimethyl Citrate

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (δ) ppm | Assignment | Predicted Chemical Shift (δ) ppm | Assignment |

| 3.62 (s, 6H) | -OCH₃ | ~175 | C=O (Carboxylic acid) |

| 2.93 (d, 2H) | -CH₂- | ~171 | C=O (Ester) |

| 2.84 (d, 2H) | -CH₂- | ~73 | C-OH |

| ~52 | -OCH₃ | ||

| ~43 | -CH₂- | ||

| Note: Predicted data is based on typical chemical shifts for similar functional groups.[9] |

Experimental Protocol: NMR Data Acquisition

Objective: To determine the carbon-hydrogen framework of the molecule. Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher). Sample Preparation:

-

Weigh approximately 5-10 mg of purified 1,5-dimethyl citrate for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or Chloroform-d).

-

Transfer the solution to a clean, dry 5 mm NMR tube.[9]

Biological Activity and Mechanism of Action

Recent studies have demonstrated the anti-inflammatory properties of 1,5-dimethyl citrate. It has been shown to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Table 3: Anti-inflammatory Activity of 1,5-Dimethyl Citrate

| Assay | Endpoint | Result |

| Nitric Oxide (NO) Production | IC₅₀ | 39.76 ± 0.16 µM |

| Interleukin-6 (IL-6) Production | Inhibition | Concentration-dependent decrease |

| Tumor Necrosis Factor-alpha (TNF-α) Production | Inhibition | Concentration-dependent decrease |

The mechanism of action for its anti-inflammatory effects involves the suppression of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of inflammation.[10][11]

NF-κB Signaling Pathway Inhibition

The canonical NF-κB pathway is activated by pro-inflammatory stimuli such as TNF-α and LPS. This leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα, allowing the NF-κB dimer (typically p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. 1,5-Dimethyl citrate is thought to inhibit this pathway, thereby reducing the expression of inflammatory cytokines.[10][11]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. usbio.net [usbio.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Dimethyl Fumarate Inhibits the Nuclear Factor κB Pathway in Breast Cancer Cells by Covalent Modification of p65 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

fundamental reactivity of dimethyl citric acid

An In-depth Technical Guide to the Fundamental Reactivity of 1,5-Dimethyl Citrate

Introduction

1,5-Dimethyl Citrate is a dicarboxylic acid methyl ester derived from citric acid, a central intermediate in cellular metabolism.[1] This structural modification, where the two terminal carboxylic acid groups of citric acid are converted into methyl esters, significantly alters the molecule's polarity, reactivity, and biological profile compared to its parent compound.[1][2] Found as a natural constituent in plants such as sea buckthorn (Hippophae rhamnoides), 1,5-Dimethyl Citrate has garnered attention for its dual role as a versatile chemical intermediate and a bioactive compound with notable anti-inflammatory properties.[1][3]

In synthetic chemistry, it serves as a valuable protected form of citric acid, enabling specific chemical transformations on the central carboxyl group before subsequent deprotection.[1] Its application as an intermediate in the synthesis of more complex molecules, including the pharmaceutical agent Mosapride Citric Amide, underscores its industrial relevance.[1][2] From a biomedical perspective, research has demonstrated its ability to suppress inflammatory mediators in macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases.[1]

This technical guide provides a comprehensive overview of the fundamental reactivity of 1,5-Dimethyl Citrate, supported by quantitative data, detailed experimental protocols, and visualizations of key chemical and biological pathways.

Physicochemical and Spectroscopic Properties

The fundamental properties of 1,5-Dimethyl Citrate provide a baseline for its application in research and development. Accurate identification and characterization rely on a combination of physical constants and spectroscopic data.

Table 1: Physicochemical Properties of 1,5-Dimethyl Citrate

| Property | Value | Source(s) |

| CAS Number | 53798-96-2 | [4][5] |

| Molecular Formula | C₈H₁₂O₇ | [4][5] |

| Molecular Weight | 220.18 g/mol | [4][5] |

| Appearance | White to off-white solid | [4][5] |

| Melting Point | >115°C (decomposes) | [4][5] |

| Solubility | Soluble in DMSO, slightly soluble in Methanol (B129727) | [4][5] |

| Purity | ≥95% | [4][5] |

| Synonyms | 2-Hydroxy-1,2,3-propanetricarboxylic Acid 1,3-Dimethyl Ester; sym-Dimethyl Citrate | [4][5] |

Table 2: Spectroscopic Data for 1,5-Dimethyl Citrate

| Method | Assignment | Chemical Shift (δ) / Absorption | Source(s) |

| ¹H NMR | -OCH₃ (two symmetrical methoxy (B1213986) groups) | 3.62 ppm (Singlet, 6H) | [6] |

| -CH₂- (diastereotopic methylene (B1212753) protons) | 2.93 ppm (Doublet, 2H) | [6] | |

| -CH₂- (diastereotopic methylene protons) | 2.84 ppm (Doublet, 2H) | [6] | |

| ¹³C NMR (Predicted) | C=O (Carboxylic acid) | ~175 ppm | [6] |

| C=O (Ester) | ~171 ppm | [6] | |

| C-OH (Tertiary alcohol) | ~73 ppm | [6] | |

| -OCH₃ (Methoxy) | ~52 ppm | [6] | |

| -CH₂- (Methylene) | ~43 ppm | [6] | |

| IR (Predicted) | O-H stretch (Carboxylic acid & Alcohol) | 3500-3300 cm⁻¹ (broad) | [6] |

| C-H stretch | 3000-2850 cm⁻¹ | [6] | |

| C=O stretch (Ester) | ~1735 cm⁻¹ | [6] | |

| C=O stretch (Carboxylic acid) | ~1710 cm⁻¹ | [6] |

Core Reactivity and Key Transformations

The reactivity of 1,5-Dimethyl Citrate is defined by its three key functional groups: two methyl ester groups, a central carboxylic acid, and a tertiary hydroxyl group.

Synthesis via Esterification

The primary route for synthesizing 1,5-Dimethyl Citrate is the acid-catalyzed esterification of citric acid with methanol.[2] This reaction selectively targets the two terminal (β) carboxylic acid groups, which are more sterically accessible and kinetically favored for esterification under mild, acid-catalyzed conditions. A key challenge is achieving high selectivity for the desired diester, as the reaction can potentially yield a mixture of mono-, di-, and trimethyl esters.[2] Careful control of reaction conditions, such as the stoichiometry of reactants and continuous removal of water, is crucial to maximize the yield.[2]

Common side reactions include the dehydration of citric acid at elevated temperatures to form cis- and trans-aconitic acid, which can subsequently be esterified to form impurities.

Hydrolysis

As with other esters, the methyl ester groups of 1,5-Dimethyl Citrate can undergo hydrolysis in the presence of acid or base and water, cleaving the ester bonds to yield citric acid and two equivalents of methanol.[8] This reaction is fundamental to its role as a "protected" intermediate, as the ester groups can be removed after other desired chemical transformations have been performed.[1]

Reactions at the Central Carboxylic Acid

The presence of the unreacted central carboxylic acid group makes 1,5-Dimethyl Citrate a valuable protected intermediate in multi-step syntheses.[1] With the terminal carboxyl groups blocked as methyl esters, the central carboxyl group can be selectively targeted for reactions such as amidation or further esterification. This allows for the synthesis of complex, unsymmetrical derivatives of citric acid that would be difficult to produce otherwise.[1][2]

Thermal Decomposition

1,5-Dimethyl Citrate decomposes at temperatures above 115°C.[4][5] While specific studies on its decomposition products are limited, the thermal decomposition of its parent compound, citric acid, is well-documented. Citric acid begins to decompose above 175°C, typically via dehydration to form aconitic acid, which can further break down into other products.[9] The thermal decomposition of 1,5-Dimethyl Citrate is likely influenced by similar pathways, potentially involving the loss of methanol and decarboxylation.

Oxidation

The oxidation of 1,5-Dimethyl Citrate is not extensively detailed in the available literature. However, the reactivity of citric acid towards oxidizing agents suggests potential reaction sites. The parent acid can be oxidized to various products, including acetone (B3395972) and carbon dioxide, or oxalic acid, depending on the oxidant and reaction conditions.[10][11] The tertiary alcohol in 1,5-Dimethyl Citrate is a potential site for oxidation, though this is generally resistant under mild conditions.

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and characterization of 1,5-Dimethyl Citrate.

Protocol 1: Synthesis of 1,5-Dimethyl Citrate via Acid-Catalyzed Esterification

This protocol is a generalized procedure based on common laboratory practices for Fischer esterification.[2][7]

-

Materials: Anhydrous citric acid, anhydrous methanol, p-toluenesulfonic acid (p-TSA) or sulfuric acid, toluene (B28343), saturated sodium bicarbonate solution, ethyl acetate, anhydrous sodium sulfate, brine.

-

Apparatus: Three-neck round-bottom flask, magnetic stirrer, reflux condenser, Dean-Stark trap or water separator, heating mantle, separatory funnel.

-

Procedure:

-

To the three-neck flask, add citric acid (1 equivalent), methanol (2.5-4 equivalents), an acid catalyst (e.g., p-TSA, 1-2% by mass of citric acid), and a solvent for azeotropic water removal (e.g., toluene).[2]

-

Assemble the reflux condenser and Dean-Stark trap. Heat the mixture to reflux (typically 65-140°C).[2]

-

Continuously remove the water that forms as an azeotrope with the solvent via the Dean-Stark trap to drive the reaction to completion.[2]

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or by measuring the volume of water collected.[2][7]

-

Once the reaction is complete, cool the mixture to room temperature.

-

-

Workup and Purification:

-

If a solvent like toluene was used, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted citric acid.[7] Repeat until the aqueous layer is neutral or slightly basic.

-

Wash the organic layer with water and then with brine.[7]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[7]

-

Purify the crude product by column chromatography on silica (B1680970) gel if necessary.[7]

-

Protocol 2: Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified 1,5-Dimethyl Citrate for ¹H NMR or 20-50 mg for ¹³C NMR in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[6]

-

Data Acquisition: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[6]

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[6]

-

Data Acquisition: Apply pressure to ensure good contact. Collect the spectrum over a range of 4000-400 cm⁻¹, co-adding 16 to 32 scans to improve the signal-to-noise ratio. A background spectrum of the empty crystal should be recorded and subtracted.[6]

-

-

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution (µg/mL to ng/mL range) of the sample in a solvent compatible with Electrospray Ionization (ESI), such as methanol or acetonitrile.[6]

-

Data Acquisition: Introduce the sample into an ESI mass spectrometer via direct infusion or an LC system. Record the mass spectrum to determine the mass-to-charge ratio (m/z) and confirm the molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula.[6]

-

Biological Reactivity: Anti-inflammatory Signaling

Recent studies have highlighted the biological activity of 1,5-Dimethyl Citrate, particularly its potent anti-inflammatory effects.[1][3] In mouse macrophage cell lines (RAW 264.7), it has been shown to inhibit the inflammatory response triggered by lipopolysaccharide (LPS), a component of Gram-negative bacteria.[1]

The primary mechanism of action involves the suppression of the Toll-like receptor 4 (TLR4) signaling pathway, which leads to the activation of the transcription factor NF-κB.[1] By inhibiting this pathway, 1,5-Dimethyl Citrate reduces the production of pro-inflammatory mediators, positioning it as a compound of interest for the development of new anti-inflammatory therapies.[1][3]

Conclusion

1,5-Dimethyl Citrate is a well-characterized derivative of citric acid with significant utility in both synthetic chemistry and pharmacology. Its fundamental reactivity is centered on its three distinct functional groups, allowing it to serve as a versatile protected intermediate for the synthesis of complex molecules. The established protocols for its selective synthesis and purification make it an accessible tool for researchers. Furthermore, its demonstrated biological activity in suppressing key pro-inflammatory pathways highlights its potential as a lead compound for the development of novel therapeutic agents, warranting further investigation by scientists and drug development professionals.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. usbio.net [usbio.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. organic chemistry - What is produced when citric acid (powder form) is burned, is it safe? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 10. sciencemadness.org [sciencemadness.org]

- 11. scholarworks.uni.edu [scholarworks.uni.edu]

The Genesis of Versatility: An In-depth Technical Guide to the Discovery and History of Citric Acid Esters

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and development of citric acid esters. From the initial isolation of their parent molecule, citric acid, to their contemporary applications as eco-friendly plasticizers and versatile excipients, this document traces the scientific and industrial journey of these significant compounds. It details the evolution of their synthesis, presents key quantitative data, and outlines experimental protocols for their preparation. This guide serves as a foundational resource for professionals in research, development, and manufacturing who utilize or are exploring the potential of citric acid esters.

Introduction: From Citrus Groves to Industrial Fermenters - The Story of Citric Acid

The history of citric acid esters is intrinsically linked to the discovery and mass production of citric acid itself. While citric acid is a naturally occurring compound found abundantly in citrus fruits, its journey to becoming a readily available industrial chemical was a pivotal precursor to the development of its ester derivatives.

The discovery of citric acid is credited to the 8th-century alchemist Jabir Ibn Hayyan.[1][2] However, it was not until 1784 that Swedish-German chemist Carl Wilhelm Scheele first isolated and crystallized citric acid from lemon juice.[2][3][4] For over a century, the isolation from citrus fruits, primarily lemons and limes, remained the principal method of production.[3] This process involved treating the fruit juice with calcium hydroxide (B78521) to precipitate calcium citrate (B86180), which was then treated with sulfuric acid to yield free citric acid.[3]

The late 19th and early 20th centuries marked a significant turning point with the advent of fermentation-based production methods. In 1893, C. Wehmer discovered that Penicillium mold could produce citric acid from sugar.[2][3] This discovery laid the groundwork for industrial-scale microbial production. The disruption of Italian citrus exports during World War I further catalyzed the need for an alternative production route.[3]

In 1917, American food chemist James Currie identified certain strains of the mold Aspergillus niger as highly efficient producers of citric acid.[2][3] This breakthrough was commercialized by the pharmaceutical company Pfizer, which began industrial-level production using this fermentation technique in 1919.[1][3] This method, which utilizes inexpensive sugar sources like molasses and corn starch, remains the dominant industrial route for citric acid production today.[3][4] Pfizer's success in fermentation technology drastically reduced the price of citric acid, making it a widely accessible commodity.[2]

The Dawn of Esterification: The Emergence of Citric Acid Esters

With the widespread availability of citric acid, chemists began to explore its potential as a versatile precursor for other organic compounds.[3][4] The esterification of citric acid's three carboxylic acid groups and its hydroxyl group opened up a new class of compounds with a diverse range of properties.

Citrate esters emerged as highly promising candidates due to their low toxicity, good compatibility with various polymers, and, eventually, their biodegradability. Companies like Morflex, Inc. (now part of Vertellus) and Jungbunzlauer have a long history in the production and development of citrate esters, marketing them under trade names such as Citroflex® and CITROFOL®.

Key Classes of Citric Acid Esters and Their Synthesis

The versatility of citric acid esters stems from the ability to modify their properties by changing the alcohol used in the esterification process and by acylating the hydroxyl group. The most commercially significant citric acid esters include triethyl citrate, tributyl citrate, and their acetylated derivatives.

Triethyl Citrate (TEC) and Tributyl Citrate (TBC)

Triethyl citrate and tributyl citrate are synthesized through the direct esterification of citric acid with ethanol (B145695) and n-butanol, respectively. This reaction is typically catalyzed by an acid, such as sulfuric acid, or through the use of solid acid catalysts like ion-exchange resins to minimize corrosion and simplify purification.

Acetylated Citric Acid Esters: Acetyl Triethyl Citrate (ATEC) and Acetyl Tributyl Citrate (ATBC)

To further modify their properties, particularly to enhance their compatibility with certain polymers and reduce their migration, triethyl citrate and tributyl citrate can be acetylated. This process involves reacting the hydroxyl group of the citrate ester with acetic anhydride (B1165640).

Quantitative Data of Key Citric Acid Esters

The physical and chemical properties of citric acid esters are crucial for determining their suitability for various applications. The following tables summarize key quantitative data for some of the most common citric acid esters.

| Property | Triethyl Citrate (TEC) | Tributyl Citrate (TBC) | Acetyl Triethyl Citrate (ATEC) | Acetyl Tributyl Citrate (ATBC) |

| Molecular Formula | C₁₂H₂₀O₇ | C₁₈H₃₂O₇ | C₁₄H₂₂O₈ | C₂₀H₃₄O₈ |

| Molecular Weight ( g/mol ) | 276.29 | 360.44 | 318.32 | 402.48 |

| Boiling Point (°C) | 294 | 234 (at 17 mmHg) | ~305 | 172-174 (at 1 mmHg) |

| Melting Point (°C) | -55 | -80 | - | -80 |

| Density (g/cm³ at 20°C) | 1.1369 | 1.043 | 1.135 | 1.045 - 1.055 |

| Solubility in Water | 6.5 g/100 mL | Insoluble | - | Insoluble |

| Solubility in Organic Solvents | Miscible with ethanol, ether | Soluble in most organic solvents | - | Soluble in alcohols and organic solvents |

Table 1: Physical Properties of Common Citric Acid Esters

| Property | Triethyl Citrate (TEC) | Tributyl Citrate (TBC) | Acetyl Triethyl Citrate (ATEC) | Acetyl Tributyl Citrate (ATBC) |

| Flash Point (°C) | 155 | 185 | 188 | 204 |

| Refractive Index (at 20°C) | 1.440-1.442 | 1.443-1.445 | 1.432-1.441 | 1.441-1.442 |

Table 2: Safety and Optical Properties of Common Citric Acid Esters

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of key citric acid esters. These protocols are based on established laboratory and industrial practices.

Synthesis of Tributyl Citrate (TBC)

Objective: To synthesize tributyl citrate via direct esterification of citric acid with n-butanol.

Materials:

-

Citric acid (anhydrous)

-

n-butanol

-

Catalyst (e.g., p-toluenesulfonic acid or a solid acid catalyst like an ion-exchange resin)

-

Toluene (B28343) (for azeotropic removal of water)

-

5% Sodium carbonate solution

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer, heating mantle, and a Dean-Stark apparatus with a condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To the round-bottom flask, add citric acid, a molar excess of n-butanol (typically a 1:4 molar ratio of citric acid to n-butanol), the catalyst (e.g., 1-2% by weight of citric acid), and toluene.

-

Heat the mixture to reflux with vigorous stirring. The water produced during the esterification will be azeotropically removed with toluene and collected in the Dean-Stark trap.

-

Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium carbonate solution (to neutralize the acid catalyst), saturated sodium chloride solution, and deionized water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the excess n-butanol and toluene under reduced pressure using a rotary evaporator to yield the crude tributyl citrate.

-

For higher purity, the product can be further purified by vacuum distillation.

Synthesis of Acetyl Tributyl Citrate (ATBC)

Objective: To synthesize acetyl tributyl citrate by acetylating the hydroxyl group of tributyl citrate.

Materials:

-

Tributyl citrate (synthesized as per protocol 5.1 or commercially sourced)

-

Acetic anhydride

-

Catalyst (e.g., a small amount of sulfuric acid or a solid acid catalyst)

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask with a magnetic stirrer, heating mantle, and condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In the round-bottom flask, combine tributyl citrate and a slight molar excess of acetic anhydride.

-

Add the catalyst to the mixture.

-

Heat the reaction mixture with stirring at a temperature of 100-120°C for a specified period (e.g., 2-4 hours).

-

Cool the reaction mixture to room temperature.

-

Carefully add the reaction mixture to a separatory funnel containing 5% sodium bicarbonate solution to neutralize the excess acetic anhydride and the catalyst. (Caution: CO₂ evolution).

-

Wash the organic layer sequentially with saturated sodium chloride solution and deionized water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove any residual volatile components under reduced pressure using a rotary evaporator to obtain the final product, acetyl tributyl citrate.

Visualizing the Process: Experimental Workflows

The synthesis of citric acid esters can be visualized as a series of interconnected steps, from the raw materials to the final purified product.

Caption: A generalized workflow for the production of citric acid esters.

References

Methodological & Application

Application Notes and Protocols for the Selective Esterification of Citric Acid to 1,5-Dimethyl Citrate

Introduction

1,5-Dimethyl citrate (B86180) is a valuable chemical intermediate derived from the selective esterification of citric acid.[1] As a derivative of a naturally occurring tricarboxylic acid, it serves as a protected form of citric acid in organic synthesis, allowing for chemical modifications at the central carboxylic acid and hydroxyl groups.[1][2] This unique structure makes it a key building block in the synthesis of more complex molecules, including the pharmaceutical agent Mosapride Citric Amide.[1][3] The primary challenge in its synthesis lies in achieving high selectivity for the esterification of the two terminal carboxylic acid groups while leaving the central one free.[3] This document provides detailed protocols for two effective methods for the selective synthesis of 1,5-dimethyl citrate: acid-catalyzed esterification and enzymatic esterification.

Physicochemical and Spectroscopic Data of 1,5-Dimethyl Citrate[2][4]

| Property | Value |

| CAS Number | 53798-96-2 |

| Molecular Formula | C₈H₁₂O₇ |

| Molecular Weight | 220.18 g/mol |

| Appearance | White to off-white solid |

| Melting Point | >115 °C (decomposes) |

| Solubility | Soluble in DMSO, slightly soluble in methanol (B129727) |

| ¹H NMR (DMSO-d₆) | Chemical shifts corresponding to the methyl and methylene (B1212753) protons. |

| ¹³C NMR (DMSO-d₆) | Chemical shifts corresponding to the carbonyl, quaternary, methylene, and methyl carbons. |

| Mass Spectrometry | Consistent with the molecular formula C₈H₁₂O₇. |

| Infrared (IR) Spectroscopy | Characteristic peaks for O-H, C-H, and C=O stretching vibrations. |

| TLC Conditions | SiO₂; Dichloromethane:Methanol:Acetic Acid = 9:1:0.1; Rf=0.70 |

Method 1: Acid-Catalyzed Selective Esterification

This method utilizes an acid catalyst to promote the esterification of citric acid with methanol. The choice of catalyst is crucial for achieving high selectivity towards the 1,5-diester. Boric acid is noted to selectively catalyze the esterification of the terminal carboxylic acid groups.[4]

Experimental Protocol

Materials:

-

Citric Acid (anhydrous)

-

Methanol (anhydrous)

-

Boric Acid (or p-toluenesulfonic acid/sulfuric acid)[1][4][5]

-

Toluene (B28343) (or another suitable solvent for azeotropic water removal)

-

Ethyl Acetate (B1210297)

-

Saturated Sodium Bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (B86663) or Magnesium Sulfate

-

Standard laboratory glassware: three-neck flask, reflux condenser, Dean-Stark apparatus, magnetic stirrer, separatory funnel, rotary evaporator.[3]

Procedure:

-

Reaction Setup: In a three-neck flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark apparatus, add citric acid (1 equivalent) and methanol (2-4 equivalents).[3] Add a suitable solvent like toluene to facilitate azeotropic water removal.

-

Catalyst Addition: Add the acid catalyst. For selective esterification, boric acid is recommended.[4] If using p-toluenesulfonic acid or sulfuric acid, add a catalytic amount.[1][5]

-

Esterification: Heat the reaction mixture to reflux. The temperature will typically be in the range of 65-140°C, depending on the solvent used.[3] Continuously remove the water produced during the reaction using the Dean-Stark apparatus to drive the equilibrium towards the product.[1][3]

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol:Acetic Acid (9:1:0.1).[6][4]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure.[4]

-

Neutralization and Extraction: Dilute the residue with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted citric acid. Repeat the wash until no more CO₂ evolution is observed.[5][7]

-

Washing and Drying: Wash the organic layer with water and then with brine to remove residual salts and water.[5][7] Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[7]

-

Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude 1,5-dimethyl citrate.[7] The crude product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization.[5]

Quantitative Data Summary for Acid-Catalyzed Esterification

| Parameter | Value/Range | Notes |

| Citric Acid:Methanol Molar Ratio | 1:2 to 1:4 | A slight excess of methanol can help drive the reaction.[3] |

| Catalyst Loading | 0.5-2% (by mass of citric acid) | For catalysts like sulfuric acid or p-TSA.[3] Boric acid may require different loading. |

| Reaction Temperature | 65-140 °C | Dependent on the boiling point of the solvent used for azeotropic distillation.[3] |

| Reaction Time | Several hours | Reaction progress should be monitored by TLC.[1][5] |

Method 2: Enzymatic Selective Esterification

Enzymatic synthesis offers a green and highly selective alternative for producing 1,5-dimethyl citrate. Immobilized Candida antarctica Lipase (B570770) B (CALB), such as Novozym® 435, is a commonly used biocatalyst for this reaction, operating under mild conditions.[8]

Experimental Protocol

Materials:

-

Citric Acid (anhydrous)

-

Methanol (anhydrous)

-

Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)

-

Toluene (anhydrous, optional solvent)

-

Molecular Sieves (3Å, activated)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Reaction vessel with magnetic stirrer and temperature control

-

Inert gas supply (e.g., Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a clean, dry reaction vessel, add citric acid (1 equivalent) and methanol (2-5 equivalents).[8] Anhydrous toluene can be used as a solvent if the reaction is not performed solvent-free.

-

Water Removal: Add activated molecular sieves (10-20% w/w of citric acid) to the mixture to adsorb the water produced during esterification.[8]

-

Inert Atmosphere: Place the reaction vessel under an inert atmosphere of nitrogen or argon.[8]

-

Enzyme Addition: Bring the reaction mixture to the desired temperature (40-60 °C) with stirring. Add the immobilized lipase (5-10% w/w of total substrates).[8]

-

Reaction: Maintain the reaction at the set temperature with continuous stirring for 24-48 hours.[8]

-

Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them via TLC, GC, or HPLC.[8]

-

Enzyme Removal: Once the reaction is complete, remove the immobilized enzyme by filtration. The enzyme can often be washed and reused.

-

Work-up and Purification: Dissolve the crude product in ethyl acetate. Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted citric acid, followed by a brine wash.[8] Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[8] Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1,5-dimethyl citrate.[8] For higher purity, perform silica gel column chromatography.[8]

Quantitative Data Summary for Enzymatic Esterification

| Parameter | Value/Range | Reference |

| Enzyme | Immobilized Candida antarctica Lipase B (Novozym® 435) | [8] |

| Substrates | Citric Acid, Methanol | [8] |

| Methanol:Citric Acid Molar Ratio | 2:1 to 5:1 | [8] |

| Enzyme Load | 5-10% (w/w of substrates) | [8] |

| Temperature | 40-60 °C | [8] |

| Reaction Time | 24-48 hours | [8] |

| Solvent | Toluene or solvent-free | [8] |

Experimental Workflow and Logic Diagrams

Caption: A generalized experimental workflow for the synthesis and purification of 1,5-dimethyl citrate.

Troubleshooting and Considerations

-

Side Reactions: The primary side reaction in acid-catalyzed esterification is the formation of other esters (monomethyl and trimethyl citrate) and dehydration of citric acid to aconitic acid at higher temperatures.[9] The selectivity for 1,5-dimethyl citrate is favored by the higher steric hindrance of the central carboxylic acid group.[5]

-

Water Removal: Efficient removal of water is critical to drive the reaction equilibrium towards the formation of the ester.[1][3] This can be achieved azeotropically with a Dean-Stark apparatus or by using drying agents like molecular sieves in enzymatic reactions.[8][9]

-

Purification Challenges: The various citrate esters can have similar polarities, which may complicate purification by column chromatography. Careful selection of the eluent system and potentially using gradient elution can improve separation.[4]

-

Product Stability: 1,5-Dimethyl citrate can be susceptible to hydrolysis back to citric acid and methanol, especially in the presence of acid or base at elevated temperatures.[7] It is recommended to store the purified product at 2-8°C.[7]

References

Application Notes and Protocols for the Preparation and Use of Dimethylurea/Citric Acid-Based Deep Eutectic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deep Eutectic Solvents (DESs) are emerging as a novel class of green solvents with wide-ranging applications in chemical synthesis, catalysis, and drug delivery. Comprising a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), these systems exhibit a significant depression in melting point compared to their individual components, leading to the formation of a liquid at or near room temperature. This document provides detailed application notes and protocols for the preparation and utilization of a specific Type III DES composed of N,N'-dimethylurea (DMU) as the HBA and citric acid (CA) as the HBD.

This DES system is of particular interest due to the biocompatibility and low cost of its components. Citric acid is a natural, non-toxic organic acid, while dimethylurea is a simple and effective hydrogen bond acceptor. The resulting DES possesses a tunable polarity and a high capacity for hydrogen bonding, making it a promising medium for various applications, including as a green reaction medium and as a vehicle for enhancing the solubility of poorly water-soluble active pharmaceutical ingredients (APIs). Deep eutectic solvents enhance the solubility of poorly soluble drugs by forming mixtures of an HBA and an HBD in varying ratios through stirring, resulting in clear, homogeneous liquids with significantly higher solubility capacity compared to water.[1]

Physicochemical Properties

| Molar Ratio (DMU:CA) | Mass Ratio (DMU:CA) | Melting Point (°C) | Appearance |

| 6:4 | ~1.5:1 | ~100 | Clear, colorless liquid |

| - | 2:1 | ~80 | Clear liquid |

| - | 1.5:1 | ~80 | Clear liquid |

| - | 1:1 | ~80 | Clear liquid |

| - | 1:1.5 | ~80 | Clear liquid |

| - | 1:2 | ~80 | Clear liquid |

Note: The melting points are approximate and represent the temperature at which a clear liquid is formed. The exact eutectic point and phase diagram for the DMU/CA system require further experimental determination.

Experimental Protocols

Protocol 1: Preparation of N,N'-Dimethylurea/Citric Acid DES (6:4 Molar Ratio)

This protocol describes the preparation of a DMU/CA DES with a 6:4 molar ratio, which has been utilized as an efficient and recyclable catalytic medium for organic synthesis.[2]

Materials:

-

N,N'-Dimethylurea (DMU)

-

Citric Acid (CA)

-

Glass vial or round-bottom flask

-

Magnetic stirrer and stir bar

-